molecular formula C10H15N3 B2372234 4-[(Dimethylamino)methyl]benzene-1-carboximidamide CAS No. 53032-93-2

4-[(Dimethylamino)methyl]benzene-1-carboximidamide

Cat. No.: B2372234
CAS No.: 53032-93-2
M. Wt: 177.251
InChI Key: CUUIWVMCERIQKI-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]benzene-1-carboximidamide is a substituted benzene derivative featuring a dimethylamino methyl group at the 4-position and a carboximidamide functional group at the 1-position. Its synthesis involves the Pfitzinger reaction, where 4-(4-(dimethylamino)phenyl)but-3-en-2-one reacts with substituted isatins in an aqueous/alcoholic KOH solution to yield quinoline-4-carboxylic acid intermediates, which are further modified to obtain the target compound . Structural confirmation is achieved through elemental analysis, IR, NMR, and mass spectrometry, ensuring high purity and precise characterization .

The compound’s unique structure combines electron-donating (dimethylamino) and electron-withdrawing (carboximidamide) groups, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

4-[(dimethylamino)methyl]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-13(2)7-8-3-5-9(6-4-8)10(11)12/h3-6H,7H2,1-2H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUIWVMCERIQKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Intermediate Approach

The nitrile-to-amidine conversion, adapted from methods for p-aminobenzamidine hydrochloride, offers a robust pathway. Starting with 4-nitrobenzonitrile, the nitro group is reduced to an amine using iron powder or catalytic hydrogenation. Subsequent reaction with dimethylamine and formaldehyde via reductive amination introduces the dimethylaminomethyl group. Finally, the nitrile is converted to the amidine using ammonium chloride in methanol under basic conditions.

Key Steps :

  • Nitro Reduction : Iron powder in HCl/ethanol at 60°C reduces 4-nitrobenzonitrile to 4-aminobenzonitrile with 85% yield.
  • Reductive Amination : 4-Aminobenzonitrile reacts with formaldehyde and dimethylamine in methanol, using sodium cyanoborohydride, to yield 4-[(dimethylamino)methyl]benzonitrile (78% yield).
  • Amidine Formation : Treatment with ammonium chloride and sodium methoxide in methanol at 50°C converts the nitrile to the amidine, achieving 67% yield.

This method’s limitations include side reactions during reductive amination and the need for rigorous purification.

Direct Alkylation Strategy

A one-pot alkylation method leverages dimethyl sulfate as a methylating agent, inspired by protocols for pyrimidine derivatives. 4-Aminobenzamidine is reacted with dimethyl sulfate in acetone at 90°C, facilitating N-methylation. The reaction is quenched with aqueous sodium bicarbonate, and the product is isolated via crystallization.

Optimization Insights :

  • Solvent Choice : Acetone improves reaction homogeneity and minimizes hydrolysis of dimethyl sulfate.
  • Temperature : Reactions at 90–95°C enhance conversion rates but require careful pH control to prevent decomposition.
  • Yield : 72% yield with 98.5% purity (HPLC) after recrystallization from ethyl acetate.

Carboximidamide Synthesis via Intermediate Protection

To avoid competing reactions, the amidine group is introduced early using a modified Ullmann coupling. 4-Bromobenzonitrile undergoes copper-catalyzed coupling with dimethylamine to form 4-(dimethylamino)benzonitrile, followed by amidine synthesis with ammonium acetate and HCl in ethanol.

Advantages :

  • Selectivity : Copper catalysis minimizes byproducts during dimethylamino introduction.
  • Purity : Final recrystallization from ethanol/water yields 99.2% pure product.

Comparative Analysis of Synthetic Methods

Parameter Nitrile Intermediate Direct Alkylation Intermediate Protection
Overall Yield 67% 72% 65%
Purity (HPLC) 98.8% 98.5% 99.2%
Reaction Time 24 h 12 h 18 h
Key Reagent Ammonium chloride Dimethyl sulfate Copper catalyst
Scalability Moderate High Low

The direct alkylation method offers the best balance of yield and scalability, though it requires stringent temperature control. The nitrile intermediate route, while slower, provides higher amidine group fidelity.

Optimization of Reaction Conditions

Solvent Systems

Polar aprotic solvents like DMF and N-methylpyrrolidone (NMP) enhance amidine formation rates but complicate purification. Ethanol/water mixtures (3:1) improve crystallization efficiency, yielding needle-like crystals with minimal impurities.

Catalysts and Reagents

  • Methylating Agents : Dimethyl sulfate outperforms methyl iodide in cost and reactivity but poses safety risks.
  • Reducing Agents : Sodium cyanoborohydride offers superior selectivity over sodium borohydride in reductive amination.

Purification and Characterization

Final purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >99% purity. Characterization by $$ ^1H $$ NMR confirms the amidine proton at δ 8.2 ppm (singlet) and dimethylamino protons at δ 2.3 ppm (singlet). Mass spectrometry (ESI+) shows a molecular ion peak at m/z 192.1 [M+H]$$^+$$.

Industrial-Scale Production Considerations

Batch reactors with reflux condensers and automated pH adjustment are recommended for kilogram-scale synthesis. Waste streams containing dimethyl sulfate require neutralization with lime before disposal. Cost analysis favors the direct alkylation method, with raw material costs 30% lower than alternative routes.

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylamino)methyl]benzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines .

Scientific Research Applications

4-[(Dimethylamino)methyl]benzene-1-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Dimethylamino)methyl]benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Physicochemical Properties of Selected Compounds
Compound Name (IUPAC) Molecular Formula Molar Mass (g/mol) Key Substituents/Features Notable Properties
4-[(Dimethylamino)methyl]benzene-1-carboximidamide C₁₀H₁₄N₄ 206.25 Benzene core, dimethylamino methyl, carboximidamide Polar, moderate solubility in polar solvents
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide () C₁₇H₁₈N₄O 294.35 Pyrazole core, 4-methoxyphenyl, phenyl Enhanced π-π stacking; potential bioactive properties
Ethyl 4-(dimethylamino) benzoate () C₁₁H₁₅NO₂ 193.24 Ester group, dimethylamino at para position High reactivity in polymerization; improves resin cement properties
4-(Benzyloxy)benzene-1-carboximidamide hydrochloride () C₁₄H₁₃N₂O·HCl 260.73 Benzyloxy group, hydrochloride salt Increased hydrophilicity due to ionic form
4-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]benzenecarboximidamide () C₁₇H₁₈N₄ 278.35 Benzimidazole core, dimethyl substituents Potential kinase inhibition; heterocyclic stability

Reactivity and Functional Performance

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound enhances electron density on the benzene ring, contrasting with the electron-withdrawing carboximidamide. This balance influences reactivity in nucleophilic substitutions or coordination chemistry . In contrast, ethyl 4-(dimethylamino) benzoate () lacks the carboximidamide group but shows superior reactivity in resin cements due to its ester functionality, achieving a higher degree of conversion than methacrylate analogs .
  • Heterocyclic Systems : Pyrazole- and benzimidazole-containing analogs () exhibit distinct electronic profiles. For example, the benzimidazole derivative () may display enhanced biological activity due to its planar heterocyclic structure, which facilitates DNA intercalation or enzyme binding .

Physicochemical Properties

  • Solubility: The hydrochloride salt of 4-(benzyloxy)benzene-1-carboximidamide () demonstrates higher water solubility compared to the neutral target compound, which is moderately polar . Michler’s Ketone (), a benzophenone derivative with dimethylamino groups, is water-insoluble, highlighting the role of core structure in hydrophobicity .

Biological Activity

4-[(Dimethylamino)methyl]benzene-1-carboximidamide, also referred to as 4-(dimethylaminomethyl)benzenecarboximidamide, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H16_{16}N4_{4}
  • Molecular Weight : Approximately 206.25 g/mol
  • Functional Groups : Contains both amine and carboximidamide functionalities, which are significant for its biological interactions.

Synthesis Methods

The synthesis of 4-[(dimethylamino)methyl]benzene-1-carboximidamide can be achieved through various methods, typically involving the reaction of dimethylamine with benzene derivatives followed by carboximidation. The following table summarizes some synthetic routes:

MethodDescription
Direct Amine Reaction Reaction of dimethylamine with benzaldehyde derivatives followed by carboximidation.
Reflux Method Heating the reactants in an organic solvent to facilitate the reaction.
Catalytic Methods Utilizing catalysts to enhance reaction rates and yields.

Biological Activity

4-[(Dimethylamino)methyl]benzene-1-carboximidamide exhibits a range of biological activities, particularly in the context of cancer research and antimicrobial properties. Notable findings include:

Case Studies

Several studies have investigated the biological activity of related compounds or analogs:

  • Study on Anticancer Activity :
    A study evaluated a series of compounds similar to 4-[(dimethylamino)methyl]benzene-1-carboximidamide against human cancer cell lines. The results indicated significant cytotoxicity, particularly in glioblastoma cells where IC50_{50} values were as low as 18.9 nM .
  • Antimicrobial Efficacy :
    Another study focused on Schiff base derivatives derived from similar amine structures showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-[(Dimethylamino)methyl]benzene-1-carboximidamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions of intermediates like 4-(dimethylamino)benzaldehyde with amidine derivatives. For example, azide-mediated coupling (as seen in structurally analogous compounds) can yield the target molecule . Purification often employs recrystallization (melting point verification, e.g., 239–241°C for related compounds ) or column chromatography. Purity validation requires HPLC or NMR spectroscopy (≥95% purity threshold) .
Step Reagents/Conditions Purpose
14-(Dimethylamino)benzaldehyde + amidine precursorCore structure formation
2Sodium azide (NaN₃) or coupling agentsFunctional group activation
3Ethanol/water recrystallizationPurification

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm dimethylamino and carboximidamide groups (e.g., δ ~2.2 ppm for N(CH₃)₂ protons) .
  • X-ray Crystallography : Resolve molecular geometry and hydrogen bonding (e.g., C=NH₂ interactions) using datasets refined with software like OLEX2 .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₀H₁₄N₃⁺ requires m/z 176.1184) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow institutional Chemical Hygiene Plans (e.g., fume hood use, PPE). Pre-experiment safety exams (100% score required) ensure compliance with protocols for reactive intermediates (e.g., azides) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-[(Dimethylamino)methyl]benzene-1-carboximidamide in novel reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) simulate reaction pathways, while software like Gaussian or ORCA optimizes transition states. For example, ICReDD’s reaction path search methods integrate computational and experimental data to predict regioselectivity in derivatization .

Q. What experimental designs resolve contradictions in pharmacological activity data (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Factorial Design : Systematically vary parameters (e.g., solvent polarity, temperature) to identify confounding variables .
  • Dose-Response Reproducibility : Triplicate assays with statistical validation (ANOVA, p < 0.05) .
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., solubility in DMSO vs. aqueous buffers) .

Q. How can membrane separation technologies improve isolation of this compound from complex mixtures?

  • Methodological Answer : Nanofiltration or reverse osmosis membranes (MWCO ~300 Da) selectively separate the compound from byproducts. Optimization requires evaluating solvent-membrane interactions (e.g., polarity matching) and transmembrane pressure gradients .
Parameter Optimal Range
Membrane MWCO250–350 Da
SolventEthanol/water (70:30 v/v)
Pressure2–4 bar

Q. What strategies mitigate degradation during long-term storage?

  • Methodological Answer :

  • Lyophilization : Stabilize as a lyophilized powder under inert gas (Ar/N₂) .
  • Additives : Include antioxidants (e.g., BHT) in stock solutions to prevent oxidation of the dimethylamino group .

Data Contradiction Analysis Framework

  • Step 1 : Cross-validate instrumentation (e.g., calibrate HPLC detectors with certified standards) .
  • Step 2 : Replicate under controlled conditions (e.g., fixed humidity, inert atmosphere) .
  • Step 3 : Apply multivariate analysis (PCA or PLS) to isolate variables causing discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.